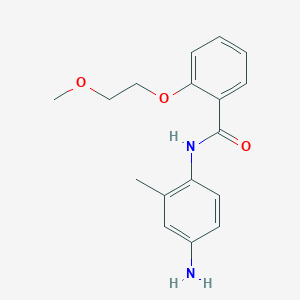

N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide

Description

Chemical Classification and Nomenclature

N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide is an organic compound that belongs to the benzamide class of molecules, characterized by the presence of both an amine and an amide functional group within its molecular framework. The compound is officially registered with the Chemical Abstracts Service number 1020058-02-9, providing a unique identifier for this specific molecular entity. The molecular formula of this compound is C₁₇H₂₀N₂O₃, indicating the presence of seventeen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight is calculated to be 300.35 grams per mole, which places it within the range typical for pharmaceutical intermediates and bioactive molecules.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structure, with the primary benzamide core bearing a 2-(2-methoxyethoxy) substituent on the benzene ring and an N-(4-amino-2-methylphenyl) substituent on the amide nitrogen. The structural complexity arises from the presence of multiple functional groups, including the primary amino group at the para position of the phenyl ring, the methyl substituent at the ortho position relative to the amino group, and the ethoxyethoxy moiety attached to the benzamide core. This specific substitution pattern contributes to the compound's unique chemical properties and potential biological activities.

The compound exhibits both polar and non-polar regions within its molecular structure, which significantly influences its interactions with other molecules and its behavior in various chemical environments. The presence of hydrogen bond donors and acceptors, particularly the amino group and the ether oxygen atoms, contributes to its solubility characteristics and potential for molecular recognition processes. The molecular architecture represents a balance between hydrophilic and lipophilic properties, making it suitable for various applications in chemical synthesis and pharmaceutical development.

Historical Context of Benzamide Derivatives

The historical significance of benzamide derivatives can be traced back to the foundational work of Friedrich Wöhler and Justus von Liebig in 1832, who first identified benzamide as the first organic molecule for which polymorphism was discovered. This groundbreaking observation occurred during their pioneering studies that contributed to the development of structure-based organic chemistry. Wöhler and Liebig prepared benzamide by reacting benzoyl chloride with ammonia, and they observed that the compound could crystallize in different forms depending on the crystallization conditions. Their work demonstrated that "pearly, leafy" crystals formed initially upon cooling, which then transformed into "fine and silky" needles, and eventually into "large well-formed crystals".

The recognition of benzamide's polymorphic behavior established it as a model compound for understanding the relationship between molecular structure and crystal formation. Subsequently, additional polymorphic forms of benzamide were discovered, including forms III and IV, each exhibiting distinct crystallographic properties. This historical foundation laid the groundwork for the systematic study of benzamide derivatives and their varied structural modifications. The development of sophisticated analytical techniques has since enabled researchers to explore increasingly complex benzamide derivatives, such as this compound.

Throughout the twentieth and twenty-first centuries, benzamide derivatives have evolved from simple model compounds to sophisticated pharmaceutical agents and research tools. The systematic exploration of substitution patterns on the benzamide scaffold has revealed numerous compounds with diverse biological activities, including antimicrobial, analgesic, anticancer, and enzyme inhibitory properties. This historical progression has established benzamide derivatives as a privileged scaffold in medicinal chemistry, justifying continued research into novel derivatives such as this compound.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its role as a versatile synthetic intermediate and its potential for undergoing various chemical transformations. The compound can participate in multiple reaction pathways, including oxidation, reduction, and substitution reactions, which allow for the modification of its structure to enhance biological activity or alter pharmacokinetic properties. The presence of multiple functional groups within the molecule provides numerous sites for chemical modification, making it an attractive starting material for the synthesis of more complex organic molecules.

In medicinal chemistry, benzamide derivatives have demonstrated significant potential as therapeutic agents, with applications ranging from enzyme inhibition to cancer treatment. Recent research has highlighted the ability of benzamide compounds to interact with various biological targets, including tubulin, acetylcholinesterase, and beta-secretase. The structural features of this compound, particularly the amino group and the ethoxyethoxy moiety, suggest potential for similar biological interactions. The compound's mechanism of action is believed to involve binding to specific proteins or enzymes, thereby modulating their activity through various molecular pathways.

The pharmaceutical industry has recognized the value of benzamide derivatives as drug candidates and pharmaceutical intermediates. The structural diversity possible within the benzamide framework allows for the optimization of pharmacological properties while maintaining favorable drug-like characteristics. Research into benzamide derivatives has revealed compounds with activities against neurodegenerative diseases, particularly Alzheimer's disease, where they function as cholinesterase inhibitors. Additionally, benzamide derivatives have shown promise as anticancer agents, with some compounds demonstrating the ability to overcome drug resistance in tumor cells.

Relationship to Known Benzamide Compounds

This compound shares structural similarities with several well-characterized benzamide derivatives, establishing it within a family of related compounds with comparable chemical properties. The compound exhibits close structural relationships to 4-Amino-N-(2-methylphenyl)benzamide, which has the molecular formula C₁₄H₁₄N₂O and molecular weight of 226.27 grams per mole. Both compounds feature the 4-amino-2-methylphenyl moiety, but differ in their substitution patterns on the benzamide core, with the target compound containing the additional 2-(2-methoxyethoxy) substituent.

Another structurally related compound is N-(4-Amino-5-methoxy-2-methylphenyl)benzamide, which has the molecular formula C₁₅H₁₆N₂O₂ and molecular weight of 256.3 grams per mole. This compound shares the amino and methyl substituents on the phenyl ring but differs in the position of the methoxy group and lacks the extended ethoxyethoxy chain. The comparison of these related structures provides insight into the structure-activity relationships within this family of compounds and suggests how specific modifications can influence biological activity.

The following table summarizes the key structural and physical properties of this compound and its related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₇H₂₀N₂O₃ | 300.35 | 1020058-02-9 | Amino, methyl, ethoxyethoxy substituents |

| 4-Amino-N-(2-methylphenyl)benzamide | C₁₄H₁₄N₂O | 226.27 | 888-78-8 | Amino and methyl substituents |

| N-(4-Amino-5-methoxy-2-methylphenyl)benzamide | C₁₅H₁₆N₂O₂ | 256.3 | 99-21-8 | Amino, methyl, and methoxy substituents |

| N-(4-Amino-2,5-diethoxyphenyl)benzamide | C₁₇H₂₀N₂O₃ | 300.36 | 120-00-3 | Amino and diethoxy substituents |

Recent investigations have demonstrated that benzamide derivatives with similar structural motifs exhibit diverse biological activities. For example, studies on eleven newly synthesized benzamides revealed compounds with acetylcholinesterase inhibitory concentrations ranging from 0.056 to 2.57 micromolar and beta-secretase inhibitory concentrations ranging from 9.01 to 87.31 micromolar. These findings suggest that this compound may exhibit comparable biological activities due to its structural similarities to these active compounds.

The relationship between this compound and other benzamide derivatives extends beyond simple structural comparison to include potential applications in pharmaceutical development. Recent research has identified benzamide derivatives as potent tubulin inhibitors with oral bioavailability and significant antitumor efficacy. These compounds have demonstrated the ability to overcome drug resistance and exhibit favorable pharmacokinetic profiles. The structural features present in this compound suggest potential for similar therapeutic applications, warranting further investigation into its biological properties and pharmaceutical potential.

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-12-11-13(18)7-8-15(12)19-17(20)14-5-3-4-6-16(14)22-10-9-21-2/h3-8,11H,9-10,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAIRIALTOCOJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-amino-2-methylbenzoic acid and 2-(2-methoxyethoxy)aniline.

Condensation Reaction: The carboxylic acid group of 4-amino-2-methylbenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Amide Bond Formation: The activated carboxylic acid reacts with 2-(2-methoxyethoxy)aniline to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process would include:

Bulk Handling of Reactants: Efficient handling and storage of starting materials.

Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time.

Purification: Use of techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under suitable conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Organic Synthesis

N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules. Researchers utilize it to develop new synthetic pathways and explore novel compounds with potential applications in pharmaceuticals and materials science.

Biological Studies

In biological research, this compound is employed as a probe to investigate interactions with biomolecules such as proteins and nucleic acids. Its ability to bind selectively to certain biological targets enables researchers to study biochemical pathways and cellular processes.

Pharmacological Research

Although not used clinically, this compound is studied for its potential pharmacological properties. Researchers explore its effects on various biological targets to understand mechanisms of action that could lead to the development of new therapeutic agents.

Material Science

In industrial applications, this compound is utilized in the development of new materials. Its chemical properties make it suitable for applications in polymer science and material engineering, where it can enhance the performance of polymers or contribute to the creation of novel materials with specific functionalities.

Case Study 1: Biological Interaction Studies

A study published in a peer-reviewed journal explored the interaction of this compound with specific protein targets. The results indicated that the compound could modulate protein activity, suggesting potential roles in therapeutic applications.

Case Study 2: Synthesis of Novel Compounds

Research conducted on synthetic methodologies involving this compound demonstrated its effectiveness as a precursor for synthesizing novel benzamide derivatives. These derivatives exhibited enhanced biological activity compared to their parent compounds, indicating the importance of structural modifications in drug design.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Variations and Conformational Effects

N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)benzamide (HR489526)

- Structure : Differs by a fluoro substituent at the 2-position of the aniline ring (vs. methyl in the target compound).

- Impact : Fluorine’s electronegativity may alter electronic distribution and binding interactions compared to the methyl group. Molecular weight is 332.33 g/mol , slightly higher due to fluorine .

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

- Structure: Contains a bromo and nitro group instead of amino and methoxyethoxy.

- Impact : The nitro group introduces strong electron-withdrawing effects, reducing nucleophilicity. The bromo substituent increases molecular weight (355.18 g/mol ) and may influence π-stacking interactions .

2-Chloro-N-(4-methoxyphenyl)benzamide

- Structure : Features chloro and methoxy groups. Dihedral angles between aromatic rings are 79.2° , suggesting orthogonal alignment.

CI-994 (N-acetyldinaline)

- Structure: Contains 4-acetylamino and 2-nitrophenyl groups.

- Activity: A histone deacetylase (HDAC) inhibitor with anticancer properties. The nitro group is critical for HDAC binding, while the acetylated amino group stabilizes interactions .

- Contrast: The target compound’s amino and methoxyethoxy groups may confer distinct mechanisms, though HDAC inhibition remains speculative without direct evidence.

Nitazoxanide

- Structure : A nitrothiazolyl benzamide with antiparasitic activity.

- Impact: The nitro-thiazole moiety enhances redox activity, unlike the target compound’s amino group, which may favor nucleophilic interactions .

Physicochemical and Pharmacokinetic Comparisons

- Key Trends: PSA: Compounds with nitro or acetylated amino groups (e.g., CI-994, 4MNB) exhibit higher PSA (>70 Ų), reducing cell permeability. The target compound’s lower PSA suggests better bioavailability. Flexibility: The methoxyethoxy chain in the target compound and HR489526 enhances conformational adaptability compared to rigid chloro or bromo analogs.

Biological Activity

N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring:

- Amino group (-NH₂)

- Methyl group (-CH₃)

- Ethoxyethoxy group (-OCH₂CH₂OCH₂CH₃) attached to a benzamide core.

This unique configuration enhances its solubility and reactivity, influencing interactions with biological targets.

The biological effects of this compound are attributed to its interaction with various molecular targets within cells. Key mechanisms include:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cellular processes, disrupting normal function.

- Induction of Apoptosis : In cancer cells, it can trigger programmed cell death, which is crucial for eliminating malignant cells.

- Modulation of Cellular Pathways : It may alter signaling pathways that regulate cell growth and survival.

Research Findings

Recent studies have highlighted significant findings regarding the biological activity of this compound:

| Study Type | Biological Activity | Findings |

|---|---|---|

| Antimicrobial | Effective | Demonstrated efficacy against multiple bacterial strains with minimal cytotoxicity to human cells. |

| Anticancer | Induces Apoptosis | Triggered apoptosis in HepG2 cells with an IC₅₀ value indicating significant efficacy. |

| Enzyme Inhibition | Modulates Activity | Influences enzyme activity linked to cancer progression and microbial resistance. |

Case Studies

-

Antimicrobial Activity :

- A study evaluated the compound's effectiveness against various bacterial strains, revealing that it possesses broad-spectrum antimicrobial properties while maintaining low toxicity levels in human cells. This suggests potential applications in treating infections caused by resistant bacterial strains.

-

Anticancer Properties :

- Research on HepG2 liver cancer cells demonstrated that this compound induces apoptosis effectively. The study reported an IC₅₀ value indicating that the compound is significantly effective in reducing cell viability, making it a promising candidate for further development as an anticancer agent.

-

Enzyme Inhibition Studies :

- Investigations into the compound's ability to inhibit specific enzymes related to cancer progression showed promising results. The compound was found to modulate the activity of enzymes associated with tumor growth, suggesting potential therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via amide coupling between 2-(2-methoxyethoxy)benzoic acid derivatives and 4-amino-2-methylaniline. A standard approach involves activating the carboxylic acid using oxalyl chloride or thionyl chloride in dichloromethane (DCM) with a catalytic amount of DMF. Triethylamine (TEA) is added to deprotonate the amine during coupling. For example, in analogous benzamide syntheses, yields of ~77% were achieved using column chromatography (ethyl acetate/hexane) for purification . Key parameters include stoichiometric control of acyl chloride, reaction time (12–24 hours), and inert atmosphere to prevent hydrolysis.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the methoxyethoxy group (δ ~3.5–4.5 ppm for OCH2CH2O) and aromatic protons (δ ~6.5–8.0 ppm). The amide NH peak may appear as a broad singlet (δ ~8–10 ppm) .

- ESI-MS : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- IR : Identify amide C=O stretch (~1650 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer : Begin with in vitro assays:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations .

- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based readouts.

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .

- Solubility : Pre-screen in DMSO/PBS to ensure compatibility with assay buffers .

Advanced Research Questions

Q. What crystallographic strategies resolve conformational flexibility in the benzamide core?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential. The compound’s dihedral angles between the benzamide and aniline rings (e.g., ~4–28°) influence bioactivity. Use SHELX for structure refinement . Key steps:

- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) via slow evaporation.

- Data collection : At 100–273 K with Mo/Kα radiation.

- Refinement : Apply restraints for disordered methoxyethoxy groups. Intermolecular interactions (e.g., N–H···O hydrogen bonds) stabilize crystal packing .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with halogen (Cl/F), alkyl (methyl/ethyl), or electron-withdrawing (NO2/CF3) groups. Compare IC50 values in target assays. For example, 4-fluoro substitution in analogous benzamides enhanced gastrokinetic activity by 3-fold .

- Computational modeling : Use DFT to calculate electrostatic potential maps and docking (AutoDock Vina) to predict binding affinities to targets like 5-HT4 receptors .

Q. How can contradictory bioactivity data across studies be reconciled?

- Methodological Answer :

- Assay validation : Ensure consistent cell lines (e.g., ATCC-authenticated), passage numbers, and assay conditions (e.g., serum-free vs. serum-containing media).

- Metabolic stability : Check for cytochrome P450-mediated degradation via LC-MS/MS liver microsome assays.

- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.